methyl 5-cyclopentyl-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 5-cyclopentyl-1H-pyrazole-3-carboxylate is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a cyclopentyl group attached to the fifth position of the pyrazole ring and a carboxylate ester group at the third position.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of hydrazine with a suitable diketone, followed by cyclization and esterification.
Modern Methods: Advanced synthetic routes may involve transition metal-catalyzed reactions, such as Suzuki-Miyaura cross-coupling, to introduce the cyclopentyl group.
Industrial Production Methods: Industrial production typically involves large-scale reactions under controlled conditions to ensure purity and yield. The choice of reagents and solvents, as well as reaction parameters like temperature and pressure, are optimized for efficiency and cost-effectiveness.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyrazole ring to its corresponding amine derivatives.
Substitution: Substitution reactions at various positions of the pyrazole ring can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation: this compound can be oxidized to form 5-cyclopentyl-1H-pyrazole-3-carboxylic acid.
Reduction: Reduction can yield 5-cyclopentyl-1H-pyrazole-3-amine.
Substitution: Substitution reactions can produce a variety of substituted pyrazoles.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and metabolic pathways. Medicine: Methyl 5-cyclopentyl-1H-pyrazole-3-carboxylate has shown potential in medicinal chemistry, with applications in drug discovery and development. Industry: It is used in the synthesis of various industrial chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit or activate certain enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used, such as in drug development or biochemical research.
Comparison with Similar Compounds
Methyl 3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxylate
Ethyl 1H-indole-3-carboxylate
Methyl 1-methyl-1H-pyrazole-3-carboxylate
Uniqueness: Methyl 5-cyclopentyl-1H-pyrazole-3-carboxylate is unique due to its cyclopentyl group, which imparts distinct chemical and biological properties compared to other pyrazole derivatives.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 5-cyclopentyl-1H-pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-14-10(13)9-6-8(11-12-9)7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAIUWNUQMXZMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC(=C1)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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